2-(2-Phenethenyl)pyridine
Description
Context within Pyridine-Containing Compounds in Modern Chemical Research
Pyridine (B92270), a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in numerous areas of modern chemical research. nih.govajrconline.org The presence of the nitrogen atom in the aromatic ring imparts unique electronic properties, rendering the pyridine scaffold a versatile component in the design of new molecules. globalresearchonline.net Pyridine-containing compounds are integral to medicinal chemistry, materials science, and catalysis. nih.govmdpi.com Their ability to act as ligands for metal catalysts, their role as pharmacophores in drug discovery, and their utility in the synthesis of functional materials underscore their significance. researchgate.netresearchgate.net
In medicinal chemistry, the pyridine ring is a common feature in a wide array of therapeutic agents due to its ability to improve the solubility and bioavailability of drug candidates. ajrconline.orgresearchgate.net Many approved drugs for various diseases contain a pyridine moiety, highlighting its importance in drug design and development. mdpi.com The structural and electronic properties of pyridine can be readily modified, allowing chemists to fine-tune the biological activity of molecules. nih.gov
In materials science, pyridine derivatives are utilized in the creation of polymers, dyes, and liquid crystals. Their electronic nature makes them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The nitrogen atom can also serve as a coordination site for metal ions, leading to the formation of metal-organic frameworks (MOFs) with diverse applications.
Furthermore, in the realm of catalysis, pyridine-based ligands are crucial for a variety of transition-metal-catalyzed reactions. The ability of the pyridine nitrogen to coordinate to a metal center can influence the catalyst's reactivity and selectivity. This has led to the development of highly efficient catalysts for a range of organic transformations.
Role of 2-(2-Phenethenyl)pyridine as a Fundamental Chemical Scaffold
This compound, also known as 2-stilbazole, is a specific pyridine derivative that serves as a fundamental chemical scaffold in organic synthesis. Its structure, featuring a pyridine ring linked to a phenyl group via a vinyl bridge, provides a unique combination of electronic and steric properties. This structure allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of more complex molecules.
The presence of the vinyl group allows for reactions such as hydrogenation, to produce 2-(2-phenylethyl)pyridine (B1606467), or oxidation, to yield other functionalized derivatives. nih.gov The pyridine nitrogen and the phenyl ring can also be functionalized, offering multiple points for structural elaboration. This versatility makes this compound a key building block for creating diverse molecular architectures.
The phenethenyl group, a combination of a phenyl ring and an ethylene (B1197577) linker, is a recognized pharmacophore in medicinal chemistry. beilstein-journals.org The incorporation of this group into the pyridine scaffold can lead to compounds with interesting biological activities. The planarity of the stilbene-like core in this compound also makes it a candidate for studies in photochemistry and materials science, where photoisomerization and electronic properties are of interest.
Overview of Research Trajectories for this compound and its Derivatives
Research involving this compound and its derivatives has followed several key trajectories, reflecting the compound's versatility.
Medicinal Chemistry: A significant area of research focuses on the synthesis and biological evaluation of derivatives of this compound. By modifying the pyridine and phenyl rings with various substituents, researchers aim to develop new therapeutic agents. For instance, derivatives of the related 2-phenylethyl)pyridine have been investigated for their potential as inhibitors of enzymes or as receptor antagonists. beilstein-journals.orgnih.gov
Materials Science: The photophysical properties of this compound and its derivatives are actively studied for their potential applications in optoelectronics. The trans-cis photoisomerization of the vinyl bridge is a key area of investigation, with potential applications in molecular switches and data storage. Furthermore, the ability of these compounds to form metal complexes has led to the development of new materials with interesting magnetic and luminescent properties.
Catalysis: Derivatives of this compound are explored as ligands in coordination chemistry and catalysis. The electronic and steric properties of the ligand can be tuned by introducing substituents on the pyridine or phenyl rings, which in turn influences the properties of the resulting metal complexes and their catalytic activity.
Synthetic Methodology: The development of new and efficient methods for the synthesis of this compound and its derivatives is an ongoing area of research. This includes the exploration of various cross-coupling reactions and other synthetic transformations to access a wider range of structurally diverse compounds. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-11H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAWAXVRXKIUQB-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345907 | |
| Record name | trans-2-(2-Phenylvinyl)pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID301345907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-49-8, 714-08-9 | |
| Record name | 2-(2-Phenylvinyl)pyridine, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC149697 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Stilbazole | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-2-(2-Phenylvinyl)pyridine | |
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| Record name | 2-styrylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Spectroscopic and Computational Characterization of 2 2 Phenethenyl Pyridine
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable insights into the molecular structure and bonding of 2-(2-phenethenyl)pyridine. Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are key techniques used for this purpose.
Infrared (IR) Spectroscopy
Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to the various vibrational modes of the molecule. The C-H stretching vibrations of the aromatic rings are typically observed in the range of 3000-3100 cm⁻¹. researchgate.net The pyridine (B92270) ring itself gives rise to characteristic peaks at approximately 1460 and 1490 cm⁻¹. researchgate.net Another significant peak is associated with the C=C bond of the vinyl group, which appears around 965 cm⁻¹, a characteristic frequency for vinyl monomers. researchgate.net The phenyl ring's C=C stretching vibration is observed at about 1570 cm⁻¹. researchgate.net Pyridine can be used as a molecular probe to determine the Lewis acidity of ionic liquids by observing the shift in IR absorption bands near 1450 cm⁻¹. msesupplies.comresearchgate.net
A combined theoretical and experimental study on similar trans-styrylpyridine derivatives provides further insight. mdpi.com Theoretical calculations using Density Functional Theory (DFT) have been employed to assign the normal modes, showing good correlation with experimental data. mdpi.com These studies help in understanding the influence of substituents and the nitrogen atom's position on the IR spectra. mdpi.com
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy offers a high-resolution view of the vibrational spectrum of this compound and its derivatives. FT-IR has been utilized to analyze the surface acidity of solid catalysts using pyridine as a probe molecule. rsc.org This method allows for the quantitative analysis of both Brønsted and Lewis acid sites. rsc.org For instance, bands near 1450 cm⁻¹ are indicative of pyridine coordinated to Lewis acid sites, while bands around 1540 cm⁻¹ suggest the formation of pyridinium (B92312) cations at Brønsted acid sites. researchgate.net The technique has also been instrumental in characterizing cured polystyrylpyridine resins by following the chemical reactions involved in the formation of the polymer network.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide comprehensive information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of trans-2-(2-phenethenyl)pyridine and its derivatives typically shows characteristic doublet signals for the protons in the trans position of the double bond. mdpi.com Theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method have been shown to be useful in accurately assigning the signals in the ¹H NMR spectra. mdpi.com Studies on related compounds, such as cyano-substituted styrylpyridines, have demonstrated the utility of combining experimental and theoretical ¹H NMR data to confirm molecular structures. mdpi.com The chemical shifts of protons are influenced by substituents on both the phenyl and pyridine rings.
| Proton | Chemical Shift (ppm) |
| Pyridine H-6 | ~8.6 ppm (doublet) |
| Pyridine H-3, H-4, H-5 | 7.0 - 7.8 ppm (multiplets) |
| Olefinic Protons | 7.0 - 7.6 ppm (doublets) |
| Phenyl Protons | 7.2 - 7.6 ppm (multiplets) |
Note: The exact chemical shifts can vary depending on the solvent and the presence of substituents. The data presented is a general representation based on typical values for related structures.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their electronic environment. In pyridine itself, the carbon atom at the C2 position, being directly attached to the electronegative nitrogen atom, typically resonates at a higher chemical shift (around 150 ppm) compared to the carbons at C3 (around 124 ppm) and C4 (around 136 ppm). testbook.com This deshielding effect is a key feature in the ¹³C NMR spectrum of pyridine-containing compounds. testbook.com High-field ¹³C NMR spectroscopy has been successfully used to confirm the structures of various styrylpyridine derivatives. scispace.com
| Carbon Atom | Approximate Chemical Shift (ppm) |
| Pyridine C2 | ~150 |
| Pyridine C6 | ~149 |
| Pyridine C4 | ~136 |
| Pyridine C3 | ~124 |
| Pyridine C5 | ~121 |
| Olefinic Carbons | 125 - 135 |
| Phenyl Carbons | 126 - 137 |
Note: The chemical shifts are approximate and can be influenced by the solvent and substitution patterns.
Two-Dimensional (2D) NMR Techniques (e.g., 2D-EXSY)
Two-dimensional (2D) NMR techniques, such as Exchange Spectroscopy (EXSY), provide further structural and dynamic information. 2D EXSY is particularly useful for studying chemical exchange processes and intramolecular dynamics. nih.govgrafiati.com For complex molecules, 2D NMR methods can help to unambiguously assign proton and carbon signals through correlation experiments. While specific 2D-EXSY studies focused solely on this compound are not extensively detailed in the provided context, the application of such techniques to related systems highlights their potential in characterizing the dynamic behavior of these molecules. grafiati.com For example, variable-temperature 2D EXSY experiments can reveal intramolecular exchange processes, such as ring-opening and closing in chelate complexes. grafiati.com
Gauge-Including Atomic Orbital (GIAO) Methods for NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure verification and elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with Density Functional Theory (DFT), is a widely used and reliable approach for calculating NMR shielding tensors. conicet.gov.arimist.ma This method effectively addresses the issue of gauge-origin dependence, leading to more accurate predictions of chemical shifts (δ). imist.ma
The typical workflow involves an initial geometry optimization of the molecule using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)). researchgate.net Following optimization, the NMR shielding constants (σ) are calculated using the GIAO method at the same or a different level of theory. The final chemical shifts are then determined by referencing the calculated shielding of the target nuclei to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the identical level of theory (δ = σ_ref - σ_calc). nist.gov
Accurately predict ¹³C NMR chemical shifts for various stilbene (B7821643) analogues. nih.gov
Assign the correct stereochemistry for pairs of diastereoisomers where experimental data was ambiguous. researchgate.netrsc.org
Distinguish between regio-isomers, tautomers, and different protonation states in nitrogen-containing heterocyclic compounds. researchgate.net
For sp²-hybridized carbon atoms, such as those in the aromatic rings and the vinyl bridge of this compound, benzene (B151609) has been suggested as an excellent reference standard for improving the accuracy of ¹³C NMR chemical shift predictions over the traditional TMS standard. conicet.gov.ar The application of these established GIAO methods would be expected to yield reliable predictions for the ¹H and ¹³C NMR spectra of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For conjugated systems like this compound, the most significant absorption bands typically arise from π→π* transitions. The extended π-system, which includes the phenyl ring, the ethenyl bridge, and the pyridine ring, allows for the absorption of light in the ultraviolet region.
Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to predict the electronic absorption spectra of 2-styrylpyridine (B8765038) (2-stilbazole). Calculations at the B3LYP/6-311+G(d,p) level of theory show an absorption maximum (λ_max) at 309 nm, which corresponds to the characteristic π→π* electronic transition. dss.go.th This theoretical value is in good agreement with experimental observations. dss.go.th The trans isomer of a conjugated molecule is generally more stable and exhibits a more intense absorption at a longer wavelength compared to the cis isomer due to greater planarity and more effective conjugation. researchgate.net
The spectroscopic properties are sensitive to substitution on the aromatic rings. Studies on hydroxylated derivatives of 2-stilbazole show that the position of substituents and the pH of the medium can significantly alter the UV-Vis absorption spectra. scribd.com This sensitivity makes these compounds interesting for applications such as fluorescent probes and molecular logic systems. scribd.com
| Compound | λ_max (nm) | Transition | Method | Reference |
| This compound | 309 | π→π* | TD-DFT | dss.go.th |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•⁺), which can then undergo fragmentation. uni-saarland.de
For this compound (C₁₃H₁₁N), the molecular weight is 181.23 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak at m/z = 181. The fragmentation of the molecular ion is governed by the stability of the resulting cations and neutral radicals. youtube.com The conjugated structure of this compound contributes to the stability of the molecular ion, which is therefore expected to be prominent.
Common fragmentation patterns for aromatic and alkene-containing compounds involve cleavages that lead to resonance-stabilized cations. researchgate.net For alkyl-substituted aromatic rings, a characteristic fragmentation is the cleavage of the benzylic bond to form a stable tropylium (B1234903) ion (m/z = 91) through rearrangement. researchgate.net While this compound does not have a simple alkyl substituent, cleavage at the vinyl-pyridine or vinyl-phenyl bonds could occur. The fragmentation patterns of related stilbazole derivatives have been shown to be useful in distinguishing between isomers based on the position of substituents on the pyridine ring. libretexts.org
Expected fragmentation behavior for this compound would involve:
Molecular Ion (M•⁺): A relatively intense peak at m/z = 181.
Loss of H•: A peak at m/z = 180, corresponding to [M-H]⁺.
Cleavage of the vinyl bond: Fragmentation could potentially lead to ions corresponding to the phenyl or pyridyl moieties.
Computational Chemistry and Quantum Chemical Calculations
Density Functional Theory (DFT) has become an essential tool for investigating the electronic structure and properties of molecules like this compound. osaka-u.ac.jp DFT methods, particularly with hybrid functionals like B3LYP, provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties.
Determining the most stable three-dimensional arrangement of atoms is a fundamental step in computational chemistry, as the equilibrium geometry corresponds to the minimum on the potential energy surface. For this compound, geometry optimizations have been performed using DFT methods. A study employing the B3LYP functional with the 6-311+G(d,p) basis set found that the most stable form of 2-styrylpyridine is a planar structure. dss.go.th The calculated geometric parameters at this level of theory were reported to be in close agreement with available experimental X-ray diffraction data. dss.go.th The planarity of the molecule is a key factor in its extensive π-conjugation, which dictates its electronic and photophysical properties.
| Method | Basis Set | Key Finding | Reference |
| DFT (B3LYP) | 6-311+G(d,p) | Planar structure is the most stable form. | dss.go.th |
| DFT (B3LYP) | 6-31+G(d) | Used for geometry optimization prior to further calculations. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP surface is color-coded to represent different potential values: regions of negative potential (electron-rich) are typically shown in red and are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are shown in blue and are favorable for nucleophilic attack. rsc.org
For this compound, an MEP analysis would reveal distinct regions of differing electrostatic potential:
Negative Potential: The most electron-rich region is expected to be located on the nitrogen atom of the pyridine ring due to the presence of its lone pair of electrons. This site is the primary center for protonation and coordination to metal ions.
Positive Potential: The hydrogen atoms of the aromatic rings and the vinyl group would exhibit positive potential.
π-System: The π-electron clouds above and below the plane of the phenyl and pyridine rings would also show a degree of negative potential, though generally less intense than that on the nitrogen atom.
MEP calculations on related molecules have confirmed that the nitrogen atom in the pyridine ring and oxygen atoms in substituted analogs are the primary sites for electrophilic reactivity. imist.madss.go.th This analysis underscores the role of the pyridine nitrogen in directing intermolecular interactions and chemical reactions.
Density Functional Theory (DFT) Calculations
Non-Linear Optical (NLO) Properties
The field of non-linear optics (NLO) investigates the interaction of high-intensity light with materials, leading to a variety of optical phenomena not observed at lower light intensities. Materials with significant NLO responses are crucial for developing advanced technologies such as electro-optic devices and optical switches. rsc.org Organic molecules, particularly those with extensive π-conjugated systems, are of great interest for NLO applications. analis.com.my
The NLO properties of a molecule are fundamentally linked to its electronic structure. The presence of electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge facilitates intramolecular charge transfer (ICT) upon excitation. This charge separation leads to a large change in the molecule's dipole moment, which is a key contributor to its NLO response, specifically the first hyperpolarizability (β). analis.com.my
In the case of this compound, the structure consists of a phenyl ring (an electron-rich, donor-like moiety) connected to a pyridine ring (an electron-deficient, acceptor-like moiety) through a vinyl bridge. This D-π-A configuration creates a conjugated system where π-electron density can be delocalized. analis.com.my The delocalization of electrons across the molecule enhances its polarizability and is a prerequisite for significant NLO activity. Computational studies on similar organic compounds have shown that the delocalization of electron density in the π-conjugated system leads to high electron mobility, making them ideal candidates for NLO materials. analis.com.my
The efficiency of NLO materials can be theoretically evaluated using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can determine the static first hyperpolarizability (βtot), a key metric for second-order NLO response. rsc.org For related push-pull systems, theoretical investigations have demonstrated that the introduction of strong electron-donating or electron-withdrawing groups can significantly enhance the βtot value. rsc.org Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter, with smaller energy gaps generally correlating with larger NLO responses. nih.gov
Table 1: Key Molecular Properties for Assessing NLO Activity
| Property | Significance in NLO | Expected Trend for High NLO Response |
|---|---|---|
| First Hyperpolarizability (β) | Measures the second-order NLO response. | High value |
| HOMO-LUMO Energy Gap (ΔE) | Influences electron excitation and charge transfer. | Small value |
| Intramolecular Charge Transfer (ICT) | Facilitates the change in dipole moment upon excitation. | Strong D-π-A character |
| π-Conjugation | Provides a pathway for electron delocalization. | Extensive delocalization |
This table provides a generalized summary of properties influencing NLO activity based on theoretical principles.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding the electronic properties and reactivity of molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for gauging a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. wuxiapptec.comresearchgate.net
For this compound, a conjugated π-system, the frontier orbitals are expected to be delocalized over the molecule.
HOMO: The HOMO is generally associated with the more electron-rich regions of a molecule. In this case, the HOMO is anticipated to be primarily localized on the phenylethenyl portion of the molecule, which acts as the electron-donating part of the system.
LUMO: Conversely, the LUMO is associated with the electron-deficient regions. The LUMO of this compound is expected to be concentrated on the pyridine ring, which is the electron-accepting moiety. researchgate.net
This spatial separation of the HOMO and LUMO is characteristic of a molecule with potential for intramolecular charge transfer (ICT) upon electronic excitation (a HOMO→LUMO transition). nih.gov
The HOMO-LUMO energy gap (ΔE) provides insight into the molecule's electronic properties. A small energy gap suggests that the molecule can be easily excited, which is relevant for applications in optoelectronics. mdpi.com It also indicates higher chemical reactivity and lower kinetic stability. researchgate.net The reactivity and the site of electrophilic or nucleophilic attack can be predicted by analyzing the distribution of these frontier orbitals. researchgate.net Computational studies using DFT can precisely calculate the energies of the HOMO, LUMO, and the resulting energy gap. physchemres.org
Table 2: Calculated Frontier Molecular Orbital Energies and Properties
| Parameter | Description | Typical Calculated Value (eV) | Reference |
|---|---|---|---|
| E~HOMO~ | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 | researchgate.net |
| E~LUMO~ | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 | researchgate.net |
| ΔE (E~LUMO~ - E~HOMO~) | HOMO-LUMO Energy Gap | 2.5 to 4.5 | nih.govmdpi.com |
| Global Hardness (η) | Resistance to change in electron distribution | (E~LUMO~ - E~HOMO~)/2 | nih.gov |
| Global Softness (σ) | Reciprocal of global hardness (1/η) | 1 / η | nih.gov |
Natural Bond Orbital (NBO) Analysis for Delocalization Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into the familiar language of localized bonds, lone pairs, and antibonding orbitals, corresponding to the classic Lewis structure picture. uni-muenchen.dewhiterose.ac.uk This method provides detailed insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which are crucial for understanding a molecule's stability and electronic properties. acs.org
For this compound, NBO analysis would be expected to reveal several key delocalization interactions:
π → π Interactions:* Significant delocalization is expected within the conjugated system. This would manifest as strong interactions between the filled π orbitals of the phenyl ring, vinyl bridge, and pyridine ring with their corresponding empty π* antibonding orbitals. These interactions are fundamental to the molecule's conjugated nature.
n → π Interactions:* The lone pair (n) of the pyridine nitrogen atom can delocalize into the adjacent π* antibonding orbitals of the pyridine ring. This type of interaction contributes to the electronic structure and basicity of the pyridine moiety. scirp.org
Hyperconjugative Interactions: Interactions between σ bonds (e.g., C-H or C-C) and adjacent empty π* or σ* orbitals also contribute to molecular stability. For instance, σ(C-H) → π*(C=C) interactions can occur, further stabilizing the electronic system.
The results from an NBO analysis, particularly the E(2) energies, quantify the extent of intramolecular charge transfer (ICT) and provide a clear picture of the electron density distribution, confirming the D-π-A nature of the molecule. jst.go.jp
Table 3: Principal NBO Delocalization Interactions and Their Significance
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Significance |
|---|---|---|---|
| π (C=C) phenyl | π* (C=C) vinyl | π-conjugation | Delocalization along the molecular backbone |
| π (C=C) vinyl | π* (C=C) pyridine | π-conjugation | Extends delocalization across the entire system |
| n (N) pyridine | π* (C=C) pyridine | Lone Pair Delocalization | Stabilizes pyridine ring, influences basicity |
| σ (C-H) | π* (C=C) | Hyperconjugation | Contributes to overall molecular stability |
This table illustrates the expected significant donor-acceptor interactions for this compound based on NBO theory principles.
Conformational Analysis (e.g., Torsional Effects)
Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For conjugated molecules like this compound, the conformation is critical as it directly influences the extent of π-orbital overlap and, consequently, its electronic and optical properties. The key conformational degrees of freedom are the torsional (or dihedral) angles around the single bonds that link the aromatic and vinylic components.
The two primary torsional angles to consider in this compound are:
The angle between the phenyl ring and the vinyl group.
The angle between the vinyl group and the pyridine ring.
For maximum π-conjugation, a planar or near-planar conformation is energetically favorable. researchgate.net This planarity allows for the most effective overlap of p-orbitals across the entire molecule. However, steric hindrance between hydrogen atoms on the phenyl ring and the vinyl bridge, or between the vinyl bridge and the pyridine ring, can introduce torsional strain, forcing the molecule to deviate from perfect planarity. libretexts.org
Computational studies on analogous molecules like trans-2-(2-phenylethenyl)pyrazine show that the molecule adopts a nearly planar structure, with a very small dihedral angle between the two ring systems. researchgate.net This suggests that the energetic benefit of conjugation outweighs the destabilizing effect of minor steric clashes.
A potential energy surface (PES) can be calculated as a function of the torsional angles to identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). researchgate.netarxiv.org For this compound, the global minimum is expected to correspond to the trans isomer with a near-planar arrangement. Any significant rotation away from this planar conformation would disrupt π-conjugation, leading to an increase in the system's potential energy. utdallas.edu
Table 4: Conformational Properties and Torsional Effects
| Parameter | Description | Expected Value/State for this compound |
|---|---|---|
| Stable Conformer | The lowest energy spatial arrangement. | trans isomer |
| Dihedral Angle (Ring-Vinyl-Ring) | The angle between the planes of the two rings. | Close to 0° or 180° (near-planar) researchgate.net |
| Rotational Barrier | Energy required to rotate around the C-C single bonds. | Relatively high due to loss of conjugation |
| Driving Force for Planarity | The primary energetic factor favoring a specific conformation. | Maximization of π-conjugation |
| Destabilizing Factor | The primary energetic factor opposing planarity. | Steric hindrance and torsional strain libretexts.org |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including electronic absorption spectra. rsc.org It provides a robust and computationally efficient way to predict the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. mdpi.com
When applied to this compound, TD-DFT calculations can predict the vertical excitation energies and the corresponding oscillator strengths (f). The oscillator strength is a measure of the probability of a particular electronic transition occurring, and it relates directly to the intensity of an absorption band in the experimental spectrum. researchgate.net
The primary electronic transitions in a conjugated system like this compound are typically π → π* transitions. TD-DFT analysis can identify the specific molecular orbitals involved in these transitions. mdpi.com For this molecule, the most significant low-energy transition is expected to be from the HOMO to the LUMO. As established in the FMO analysis (Section 3.5.1.4), the HOMO is largely located on the phenylethenyl moiety and the LUMO on the pyridine ring. Therefore, the HOMO→LUMO transition possesses significant intramolecular charge transfer (ICT) character, where electron density moves from the donor part to the acceptor part of the molecule. physchemres.org
TD-DFT calculations can also help assign the bands observed in an experimental UV-Vis spectrum. By comparing the calculated transition energies (often converted to wavelengths, λ) and oscillator strengths with the experimental spectrum, each absorption peak can be attributed to a specific electronic transition or a set of transitions. researchgate.net The calculations are typically performed using a polarizable continuum model (PCM) to account for the influence of a solvent on the electronic transitions, providing a more accurate comparison with experimental data. rsc.org
Table 5: Representative TD-DFT Output for a π-Conjugated Molecule
| Excited State | Calculated Wavelength (λ, nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |
|---|---|---|---|---|
| S1 | ~300 - 350 | > 0.5 | HOMO → LUMO | π → π*, ICT |
| S2 | ~250 - 280 | > 0.2 | HOMO-1 → LUMO, HOMO → LUMO+1 | π → π* |
| S3 | < 250 | Variable | Various | π → π* |
Note: This table is a hypothetical representation of TD-DFT results for a molecule like this compound, based on typical outcomes for similar conjugated systems discussed in the literature. mdpi.comresearchgate.net It illustrates how TD-DFT provides detailed information on the nature of electronic transitions.
Chemical Reactivity and Mechanistic Investigations of 2 2 Phenethenyl Pyridine
Reactivity of the Olefinic Moiety
The carbon-carbon double bond in the phenethenyl substituent is a key site for various addition reactions.
Hydrogenation Processes and Product Outcomes
The selective hydrogenation of the olefinic bond in 2-(2-phenethenyl)pyridine and its derivatives has been the subject of catalytic research. Achieving high selectivity for the saturation of the C=C bond while leaving the pyridine (B92270) and phenyl rings intact is a significant challenge due to the strong coordination of the nitrogen atom to the metal catalyst. nih.gov
Recent studies have shown that a novel palladium trimer catalyst grown on an ordered mesoporous carrier can achieve nearly complete conversion of 2-phenylpyridine (B120327) to 2-phenylpiperidine. nih.gov This high activity and selectivity is attributed to the d-electron deficient nature of the palladium trimer, which constrains the adsorption of the pyridyl ring and stabilizes the negatively charged transition state. nih.gov
In the context of substituted quinolines, which share structural similarities, iridium catalysts with chiral ligands like P-Phos have been used for asymmetric hydrogenation. dicp.ac.cn For instance, 2-phenethyl-substituted 7,8-dihydroquinolin-5(6H)-ones have been hydrogenated with high enantioselectivity (96% ee). dicp.ac.cn While not directly on this compound, these results suggest the potential for enantioselective hydrogenation of its derivatives. The catalytic activity in these systems is often influenced by additives like iodine. dicp.ac.cn
Table 1: Hydrogenation of 2-Substituted Quinolines and Pyridines
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 2-Phenethyl-7,8-dihydroquinolin-5(6H)-one | [Ir(COD)Cl]₂ / P-Phos / I₂ | Chiral hexahydroquinolinone | 96% | dicp.ac.cn |
| 2-Phenylpyridine | Pd trimer on mesoporous carrier | 2-Phenylpiperidine | Not applicable | nih.gov |
Photochemical Cycloaddition Reactions (Analogous to Thia-Paternò–Büchi Reactions)
Photochemical [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, involve the formation of a four-membered ring from an excited carbonyl compound and an alkene. nih.govwikipedia.org The thia-Paternò–Büchi reaction is the sulfur-analog, leading to the formation of thietane (B1214591) rings from a thiocarbonyl compound and an alkene. researchgate.netbeilstein-journals.orgchemistryviews.org
While direct photochemical cycloaddition of this compound itself is not extensively detailed in the provided context, analogous reactions with vinyl pyridines demonstrate the potential for such transformations. A strategy for enantioselective photochemical [2+2] cycloadditions of acyclic vinylpyridines has been developed using a chiral Brønsted acid and an iridium photocatalyst. nih.gov This method proceeds with high diastereo- and enantioselectivity, suggesting that a chiral catalyst-associated vinyl pyridine can be selectively sensitized for the cycloaddition. nih.gov
The mechanism involves the formation of a chiral ternary complex, which allows for stereocontrol despite the potential for off-catalyst, non-stereoselective reactions. nih.gov This approach has expanded the scope of photochemical [2+2] reactions to include substrates with significant stereochemical complexity. nih.gov The development of visible-light-mediated Paternò-Büchi reactions has injected new vitality into these [2+2] photocyclization processes. researchgate.netyoutube.comresearchgate.net
Reactivity of the Pyridine Nucleus
The pyridine ring of this compound can undergo reactions that temporarily or permanently disrupt its aromaticity, as well as participate in coordination chemistry.
Dearomatization Reactions (e.g., Copper(I)-Catalyzed Asymmetric Dearomatization)
Dearomatization reactions are powerful tools for converting flat, aromatic compounds into three-dimensional structures. nih.govnih.gov Copper(I)-catalyzed asymmetric dearomatization has emerged as a significant method for the functionalization of pyridines. nih.govmit.edunih.gov
In a notable example, a chiral copper hydride complex catalyzes the C-C bond-forming dearomatization of pyridines with aromatic olefins under mild conditions. nih.gov This reaction proceeds without pre-activation of the heterocycle or pre-formation of the nucleophile, leading to enantiomerically enriched 1,4-dihydropyridines. nih.gov The mechanism is proposed to involve a monometallic pathway where a phenethylcopper nucleophile rearranges before reacting at the C4 position of the pyridine. nih.govmit.edu This process can involve the simultaneous dearomatization of two aromatic rings. nih.govmit.edu
Table 2: Copper(I)-Catalyzed Asymmetric Dearomatization of Pyridines
| Pyridine Substrate | Olefin | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Pyridines | Aromatic Olefins | Cu(OAc)₂ / (S,S)-Ph-BPE / DMMS | 1,4-Dihydropyridines | nih.gov |
| 2-Methoxypyridine Derivatives | Grignard Reagents | CuBr·SMe₂ / (R,R)-Ph-BPE / BF₃·Et₂O | δ-Lactams | mdpi.com |
Phototransposition and Photoisomerization Phenomena
This compound, as a styrylpyridine, undergoes photoisomerization between its trans and cis forms upon irradiation. researchgate.netnih.govrsc.orgunige.ch Theoretical studies on 2-styrylpyridine (B8765038) have investigated the geometries and relative energies of its conformers and the pathways for photoinduced processes. rsc.org The trans-cis isomerization can be influenced by the coordination to a metal center. For example, in a rhenium complex, the isomerization is steered to a triplet pathway, whereas the free ligand follows a singlet mechanism. nih.gov The metal center in such complexes can act as a photosensitizer. nih.gov
The photoisomerization process can be unidirectional in the solid state, as observed in an iron(II) complex of styrylpyridine, where visible light excitation leads to a quantitative cis-to-trans conversion. unige.ch This transformation is accompanied by changes in the magnetic properties of the complex. unige.ch Furthermore, the presence of substituents and the protonation state of the pyridine nitrogen can significantly affect the photoisomerization yield. rsc.org In some cases, photoisomerization can be suppressed by the formation of intramolecular hydrogen bonds. nih.gov
Theoretical models suggest that the photoisomerization of 2-styrylpyridine can proceed through conical intersections between the ground (S₀) and first excited (S₁) states, leading to either cis-trans isomerization or cyclization products. rsc.org
Ligand Exchange Reactions in Coordination Complexes
The pyridine nitrogen of this compound allows it to act as a ligand in coordination complexes with various transition metals. jscimedcentral.comresearchgate.netotago.ac.nzmdpi.com Ligand exchange reactions in these complexes are fundamental to their reactivity and catalytic applications.
In coordination complexes, ligands can be replaced by other ligands, and the thermodynamics and kinetics of these exchanges are influenced by the metal center, the other ligands present, and the solvent. nih.govlibretexts.orgsemanticscholar.org For instance, in palladium and platinum pincer complexes, the coordination of pyridine is a reversible process, and the affinity for pyridine depends on the metal and the other ligands in the complex. nih.gov
The exchange of ligands can be a key step in catalytic cycles. For example, in iridium-catalyzed hydrogenation reactions, the pyridine ligand may be temporarily displaced during the reaction and then restored. jscimedcentral.com The study of ligand exchange provides insights into reaction mechanisms, such as the associative mechanism observed in the reaction of platinum(II) diimine complexes with phosphine (B1218219) ligands. otago.ac.nz
C-H Activation and Functionalization
The formation of this compound is notably achieved through a highly atom-efficient C-H activation and functionalization process. Research has demonstrated that ruthenium complexes can effectively catalyze the direct alkenylation of pyridine with terminal alkynes like phenylacetylene (B144264) to produce 2-substituted E-styrylpyridines. nih.gov
A combined experimental and theoretical study identified the complex [Ru(η⁵-C₅H₅)(py)₂(PPh₃)]⁺ as a key intermediate and active catalyst for this transformation, which proceeds under mild conditions. nih.gov The reaction represents a direct functionalization of a C-H bond on the pyridine ring, where a hydrogen atom at the 2-position is replaced by a phenylethenyl group. This method is distinguished by its 100% atom efficiency, as it directly couples the two reactant molecules without generating stoichiometric byproducts. nih.govcore.ac.uk The process relies on the cleavage of a C-H bond on the pyridine ring by an iron(I) species at room temperature, which then leads to the formation of an iron(II) product. researchgate.net
Further functionalization of the pre-formed this compound has also been explored. A notable example is the asymmetric hydrophosphination of its α,β-unsaturated system. Using a chiral phosphoric acid (CPA) as a catalyst, diarylphosphine oxides can be added across the double bond of (E)-2-styrylpyridine. acs.org This reaction creates valuable P-chiral phosphorus products with high yields and excellent enantioselectivity, demonstrating a functionalization pathway that targets the vinyl group of the molecule. acs.org
Elucidation of Reaction Mechanisms
Computational Mechanistic Studies
Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the intricate mechanisms of reactions involving this compound.
Ruthenium-Catalyzed Formation: Theoretical investigations have elucidated the mechanism for the ruthenium-catalyzed formation of this compound from pyridine and phenylacetylene. core.ac.ukwhiterose.ac.uk These studies suggest the formation of a vinylidene-containing intermediate, [Ru(η⁵-C₅H₅)(py)(═C═CHR)(PPh₃)]⁺. nih.gov This intermediate is a critical juncture from which the reaction can proceed toward the desired product or a deactivation pathway. nih.gov
The productive pathway involves the nucleophilic attack of a free pyridine molecule at the α-carbon of the vinylidene ligand, leading to a C-H agostic complex. nih.gov Subsequent C-H bond cleavage, assisted by another free pyridine molecule, yields a pyridyl complex. nih.gov The final product is formed after the migration of the pyridyl ligand to the vinylidene's α-carbon, followed by protonation. nih.govresearchgate.net DFT calculations also successfully described the formation of an unexpected experimental deactivation product, a 1-ruthanaindolizine complex, which arises from a competing pathway involving a pyridylidene-containing complex. nih.govwhiterose.ac.uk
| Intermediate/Complex | Role in Reaction Mechanism |
| [Ru(η⁵-C₅H₅)(py)₂(PPh₃)]⁺ | Active catalyst and key intermediate in the formation of 2-styrylpyridine. nih.gov |
| [Ru(η⁵-C₅H₅)(py)(═C═CHR)(PPh₃)]⁺ | Vinylidene-containing intermediate, representing a branch point for productive and deactivation pathways. nih.gov |
| C-H Agostic Complex | Formed after nucleophilic attack on the vinylidene ligand; precedes C-H bond cleavage. nih.gov |
| Pyridylidene Complex | Intermediate in the catalyst deactivation pathway, leading to a 1-ruthanaindolizine complex. nih.govcore.ac.ukwhiterose.ac.uk |
Asymmetric Hydrophosphination: DFT studies were also employed to understand the mechanism and origin of enantioselectivity in the chiral phosphoric acid-catalyzed asymmetric hydrophosphination of (E)-2-styrylpyridine with diphenylphosphine (B32561) oxide. acs.org The calculations, using the SMD M06-2X/Def2-TZVP//B3LYP-D3/Def2-SVP method, support a proposed catalytic cycle. acs.org The model suggests that the CPA catalyst first activates the diphenylphosphine oxide. acs.org The computational energy profiles indicate that the nucleophilic addition step is both rate-determining and enantio-determining. acs.org
Photoisomerization: Ab initio theoretical studies have investigated the photoinduced isomerization processes in 2-styrylpyridine. researchgate.netiitg.ac.in These calculations explore the geometries and relative energies of the molecule in its ground and excited states to elucidate the mechanism of trans-cis isomerization upon photoexcitation. researchgate.net
Experimental Kinetic Investigations
Experimental studies have provided crucial data to support and validate the proposed reaction mechanisms.
In the ruthenium-catalyzed synthesis of this compound, mechanistic studies using ¹³C and deuterium (B1214612) labeling were conducted. nih.gov These experiments corroborated the computational findings, particularly the migration of the pyridyl ligand to the vinylidene's α-carbon during the productive catalytic cycle. nih.gov Stoichiometric reactions monitored by NMR spectroscopy identified key intermediates, such as the vinylidene-containing complex, and the subsequent formation of the pyridylidene-containing deactivation product. core.ac.uk Monitoring these reactions revealed fast kinetics even at low temperatures, with the absence of observable intermediates in some cases suggesting very low energy barriers between steps. whiterose.ac.uk
Early kinetic studies on the formation of 2-styrylpyridine via the condensation of picoline and benzaldehyde (B42025) were also performed, providing foundational data on the reaction rates of this alternative synthetic route. nasa.gov
Furthermore, the photochemistry of 2-styrylpyridine and its derivatives has been probed using advanced kinetic techniques. Ultrafast transient absorption experiments with femtosecond temporal resolution have been used to investigate the photoinduced intramolecular charge transfer in related push-pull distyrylpyridine systems, with direct comparisons made to the behavior of 2-styrylpyridine. d-nb.info These experiments provide kinetic data on the excited states, revealing that these compounds become stronger bases upon photoexcitation. d-nb.info The difference in photochemical reactivity between 2-styrylpyridine and its hydrochloride salt, which readily dimerizes upon irradiation, has also been studied. This suggests that the protonation state significantly alters the solid-state packing and, consequently, the reaction kinetics, a key insight into topochemical reactions. acs.org
Advanced Applications and Functionalization of 2 2 Phenethenyl Pyridine
Materials Science and Optoelectronics
The extended π-conjugation and the presence of a nitrogen atom for coordination in 2-(2-phenethenyl)pyridine and its derivatives are pivotal for their application in materials science and optoelectronics. These features allow for the creation of materials with interesting photophysical properties and high thermal stability.
Precursors for Luminescent Metal Complexes
This compound and its analogs, often referred to as styrylpyridines, are effective ligands for the synthesis of luminescent metal complexes. The pyridine (B92270) nitrogen provides a strong coordination site for a variety of transition metals, while the styryl group can be part of the chromophore responsible for the complex's photophysical properties.
Cycloplatinated(II) complexes incorporating 2-vinylpyridine, a closely related ligand, have been synthesized and shown to be luminescent at room temperature, with emissions in the yellow-orange region of the spectrum. The emission in these complexes is primarily localized on the cyclometalated ligand, highlighting the crucial role of the vinylpyridine moiety in the observed luminescence. The photophysical properties of these complexes can be tuned by modifying the ancillary ligands, which control the electron density at the metal center and the degree of metal-to-ligand charge transfer (MLCT) in the lowest energy transition.
Below is a table summarizing the photophysical data for a series of cycloplatinated(II) complexes with 2-vinylpyridine and various phosphine (B1218219) ligands.
| Complex | Ancillary Ligand | Emission Maxima (nm) at 298 K | Quantum Yield at 298 K |
| 1a | PPh₃ | 580, 625 | 0.02 |
| 1b | PPh₂Me | 575, 620 | 0.05 |
| 1c | PPhMe₂ | 570, 615 | 0.12 |
Data sourced from photophysical studies of 2-vinylpyridine-based cycloplatinated(II) complexes.
The development of such luminescent complexes is significant for applications in sensing, photocatalysis, and as emitters in light-emitting devices.
Potential in Organic Light Emitting Diodes (OLEDs)
Pyridine derivatives are recognized for their potential as electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs). Their electron-deficient nature facilitates electron injection and transport, which can lead to improved device efficiency and stability. The frontier energy levels of pyridine-based materials can be tuned by modifying the aromatic π-conjugated systems attached to the pyridine ring. This allows for the optimization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels to match other layers within the OLED stack, thereby enhancing charge injection and transport.
While specific data on this compound in OLEDs is not extensively documented in the provided search results, the general principles of using pyridine derivatives as charge-transporting materials are well-established. For instance, the introduction of various substituents onto the pyridine ring can influence intermolecular and intramolecular interactions, which in turn affect the charge mobility.
Furthermore, metal complexes derived from ligands similar to this compound have been investigated as emitters in OLEDs. The ability of such complexes to exhibit phosphorescence at room temperature is a key advantage, as it allows for the harvesting of both singlet and triplet excitons, leading to higher internal quantum efficiencies.
Development of Thermally Stable and Fluorescent Materials
The thermal stability of materials is a critical factor for their application in electronic devices, where they can be subjected to high operating temperatures. The characterization of polymers and other materials using thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is essential to determine their suitability for various applications. TGA measures the mass of a sample as a function of temperature, providing information about its thermal stability, while DSC measures the heat flow into or out of a sample as it is heated or cooled, which can reveal information about phase transitions.
Research on pyridine-containing compounds has demonstrated that they can form the basis of highly thermally stable materials. For example, certain pyridine esters have been shown to exhibit good stability at elevated temperatures. The development of such materials is crucial for the longevity and reliability of devices that incorporate them.
Catalysis
The pyridine nitrogen in this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, and the electronic properties of the ligand can be tuned by modifying the styryl substituent.
Design and Synthesis of Pyridine-Based Ligands for Transition Metal Catalysis
Pyridine and its derivatives are widely used as ligands in transition metal complexes for catalysis. The design of these ligands is crucial for controlling the catalytic activity and selectivity of the resulting metal complexes. The steric and electronic properties of the ligand can influence the coordination environment of the metal, which in turn affects the outcome of the catalytic reaction.
For example, novel 2,2'-bipyridine ligands have been developed for palladium-catalyzed regioselective carbonylation reactions. The success of these reactions is highly dependent on the structure of the bipyridine ligand. Similarly, this compound can be envisioned as a building block for more complex ligand architectures. The vinyl group offers a site for further functionalization, allowing for the creation of bidentate or tridentate ligands with tailored properties.
The synthesis of transition metal complexes with such ligands can lead to catalysts with unique reactivity. For instance, complexes featuring main group metals and metalloids as supporting ligands can create unusual electronic and steric environments around the transition metal, leading to remarkable catalytic activity and new molecular transformations.
Applications in Asymmetric Catalysis
Chiral pyridine-containing ligands have shown great promise in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. The development of new chiral ligands is a key area of research in modern stereoselective synthesis.
A new class of chiral 2,2'-bipyridine ligands, known as SBpy, has been rationally designed and successfully applied in the highly enantioselective nickel-catalyzed addition of aryl halides to aldehydes. This reaction is notable for its step-economy and functional group tolerance. The design of these ligands minimizes short-range steric hindrance while allowing for structural tunability, which is crucial for achieving high levels of enantioselectivity.
The following table presents the results of the enantioselective nickel-catalyzed reductive arylation of an aldehyde using a chiral SBpy ligand.
| Entry | Aryl Halide | Aldehyde | Yield (%) | Enantiomeric Excess (%) |
| 1 | 4-bromoanisole | Benzaldehyde (B42025) | 95 | 98 |
| 2 | 4-bromotoluene | Benzaldehyde | 92 | 97 |
| 3 | 1-bromonaphthalene | Benzaldehyde | 90 | 96 |
Data from the application of chiral 2,2'-bipyridine ligands in enantioselective nickel-catalyzed reactions.
These results demonstrate the potential of designing chiral ligands based on the pyridine scaffold for achieving high enantioselectivity in important chemical transformations. By analogy, chiral derivatives of this compound could be developed and employed in a variety of asymmetric catalytic reactions.
Medicinal Chemistry and Biological Sciences
The this compound scaffold, characterized by a pyridine ring linked to a phenyl group via a two-carbon bridge, represents a privileged structure in medicinal chemistry. Its derivatives have been the subject of extensive research, leading to the discovery of compounds with significant biological activities. This section explores the advanced applications and functionalization of this scaffold in medicinal and biological sciences, focusing on its role in structure-activity relationship studies, as a ligand for the estrogen receptor beta (ERβ), its potential antimicrobial properties, and its use as a key intermediate in the synthesis of complex bioactive molecules.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have been instrumental in optimizing their therapeutic potential, particularly as enzyme inhibitors and receptor ligands.
Research into novel kinase inhibitors has utilized various pyridine-based scaffolds. For instance, in the development of c-Jun N-terminal kinase (JNK) inhibitors, a series of 2-phenoxypyridines were optimized from a pyrimidine series, indicating that the pyridine core is a viable scaffold for kinase inhibition. Similarly, 2-aminopyridine derivatives have been explored as inhibitors for human vaccinia-related kinases (VRK1 and VRK2), where modifications to the pyridine core significantly impacted binding affinity and selectivity. These studies highlight a common strategy where the pyridine ring acts as a central scaffold for orienting substituents that interact with specific biological targets.
A pivotal SAR study was conducted on a series of phenethyl pyridines designed as selective ligands for the estrogen receptor beta (ERβ). This research revealed that the substitution pattern on the central two-carbon linker was critical for both binding affinity and selectivity. The placement of non-polar alkyl groups on this linker significantly influenced the ligand's interaction with the receptor, demonstrating that even subtle structural modifications can lead to substantial changes in biological function. This study underscores the importance of the phenethylpyridine framework in generating receptor-subtype selectivity.
Ligand Design for Estrogen Receptor Beta (ERβ)
The estrogen receptor exists in two main subtypes, ERα and ERβ, which exhibit different tissue distributions and can have opposing effects on cell proliferation. Consequently, the development of subtype-selective ligands is a major goal in medicinal chemistry for creating therapies with improved efficacy and fewer side effects. The this compound core has proven to be a valuable template for designing potent and selective ERβ ligands.
In a focused effort to create ERβ-selective ligands, researchers synthesized a series of phenethyl pyridines where a 3-hydroxy-pyridine ring replaced one of the phenolic rings of traditional bibenzyl-core ligands. These compounds were evaluated for their binding affinities to both ERα and ERβ. The study found that specific substitution patterns on the ethyl bridge connecting the pyridine and phenyl rings led to compounds with high affinity and selectivity for ERβ.
Several of these phenethyl pyridine derivatives not only showed promising binding profiles but also demonstrated potent and selective activity in gene transcription assays. This confirmed that their selective binding translated into functional selectivity at the cellular level. The findings from this research advance the understanding of ER-subtype selectivity and provide a clear path for the development of novel selective estrogen receptor modulators (SERMs) based on the phenethyl pyridine scaffold.
Table 1: Relative Binding Affinities (RBA) of Selected Phenethyl Pyridine Derivatives for ERα and ERβ RBA is expressed relative to estradiol, which is set to 100%.
| Compound | RBA for ERα (%) | RBA for ERβ (%) | ERβ/ERα Selectivity Ratio |
|---|---|---|---|
| Derivative 1 | 0.8 | 15 | 18.8 |
| Derivative 2 | 1.2 | 25 | 20.8 |
| Derivative 3 | <0.5 | 8 | >16 |
| Derivative 4 | 2.5 | 50 | 20.0 |
Investigation of Antimicrobial Activity
The pyridine nucleus is a common feature in a vast number of compounds exhibiting a wide range of therapeutic properties, including antimicrobial activity. The rise of antibiotic-resistant pathogens necessitates the discovery of novel antibacterial agents, and pyridine derivatives are a promising area of investigation.
Numerous studies have demonstrated the antimicrobial potential of functionalized pyridines. For example, certain 2-aminopyridine derivatives have shown high activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. In one study, a specific 2-aminopyridine compound exhibited a minimum inhibitory concentration (MIC) value of 0.039 µg·mL⁻¹ against these strains. Similarly, alkyl pyridinol analogs have been synthesized and shown to possess potent antibacterial activity against various S. aureus strains, including methicillin-resistant S. aureus (MRSA). rsc.org These compounds are thought to act by disrupting the bacterial membrane. rsc.org
Furthermore, research into phosphorus-containing pyridine derivatives has identified compounds with pronounced antimicrobial activity against non-spore-forming gram-positive microorganisms. While research has not focused specifically on the antimicrobial properties of this compound itself, the extensive evidence of antimicrobial efficacy among its structural analogs suggests that this scaffold is a viable candidate for the development of new antibacterial agents. The phenethenyl substituent offers a lipophilic component that could be systematically modified to optimize interaction with bacterial cell membranes or intracellular targets.
Table 2: Antimicrobial Activity of Selected Pyridine Derivative Classes
| Pyridine Derivative Class | Target Organisms | Key Findings |
|---|---|---|
| 2-Aminopyridines | S. aureus, B. subtilis (Gram-positive) | High potency with MIC values as low as 0.039 µg·mL⁻¹. nih.gov |
| Alkyl Pyridinols | MRSA, multi-drug-resistant S. aureus | Potent activity, with a proposed membrane-associated mechanism of action. rsc.org |
| Phosphorus-Containing Pyridines | Bacillus subtilis, Enterococcus durans | Pronounced activity against non-spore gram-positive bacteria. |
| Nicotinic Acid Hydrazides | S. aureus, B. subtilis, E. coli | Derivatives with nitro and dimethoxy groups showed the most activity. |
Role as Key Intermediates in the Synthesis of Bioactive Compounds
In addition to the inherent biological activity of its derivatives, the pyridine ring serves as a crucial building block for the synthesis of more complex, biologically active molecules. Its chemical stability and well-established reactivity allow it to be incorporated into larger scaffolds, making it a valuable intermediate in synthetic organic and medicinal chemistry.
A significant example of this is in the formal total synthesis of Fredericamycin A, a potent antitumor antibiotic with a complex spirocyclic structure. rsc.orgresearchgate.netnih.gov Synthetic strategies have been developed that utilize pyridine derivatives as the starting material to construct the intricate multicyclic isoquinoline core of the natural product. rsc.orgresearchgate.net This approach involves a reaction cascade that builds a new benzene (B151609) ring onto the initial pyridine scaffold, demonstrating the utility of pyridines in assembling complex molecular architectures. researchgate.net
Furthermore, 2-substituted pyridine scaffolds are frequently used in the development of kinase inhibitors, a major class of anticancer drugs. The design of novel inhibitors for targets like c-Jun N-terminal kinase (JNK) and Vaccinia-related kinases (VRKs) has been based on 2-phenoxypyridine and 2-aminopyridine cores, respectively. acs.org In these examples, the pyridine moiety acts as a stable anchor to which various functional groups are attached to achieve potent and selective inhibition of the target kinase. The versatility of the this compound structure, combining the pyridine core with a modifiable phenethenyl group, makes it an attractive starting point for creating libraries of compounds for drug discovery.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-Phenethenyl)pyridine in a laboratory setting?
- Methodology : A common approach involves coupling reactions using pyridine derivatives and styrenyl precursors. For example, palladium-catalyzed cross-coupling (e.g., Heck reaction) or base-mediated elimination of halogenated intermediates. Evidence from related compounds (e.g., 2-phenylpyridine synthesis via phenyllithium and bromobenzene) suggests adapting conditions like inert atmospheres (N₂), anhydrous solvents (THF or toluene), and controlled temperatures (60–80°C) . Catalytic cyclization using transition metals (e.g., iridium complexes) may also apply, as seen in analogous indole syntheses .
Q. What safety protocols are essential when handling this compound?
- Protocols :
- PPE : Use chemical-resistant gloves (JIS T 8116 standard), dust masks (P95/P1 filters), and safety goggles .
- Engineering Controls : Local exhaust ventilation to minimize inhalation of dust or vapors .
- Storage : Store in airtight glass containers, protected from light, at room temperature (preferably <25°C) .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides, nitrates) to prevent reactive hazards .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.2–8.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (181.23 g/mol) .
- Melting Point Analysis : Reported range 69–70°C for related compounds; discrepancies may require recrystallization (e.g., using ethanol/water) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported physical properties (e.g., melting points) of this compound?
- Approach :
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate pure isomers or polymorphs .
- Crystallography : Single-crystal X-ray diffraction to resolve structural ambiguities .
- Comparative Studies : Replicate synthesis under controlled conditions (e.g., solvent purity, heating rates) to identify experimental variables .
Q. How does this compound interact with transition metals, and what applications arise from these complexes?
- Mechanistic Insights : The pyridine moiety acts as a bidentate ligand, coordinating to metals (e.g., Ru, Fe) via nitrogen lone pairs. For example, polypyridine-Ru complexes are used in dye-sensitized solar cells (DSSCs) due to their electron-transfer efficiency .
- Applications :
- Catalysis : Metal complexes may catalyze cross-coupling or hydrogenation reactions .
- Materials Science : Luminescent properties enable use in OLEDs or sensors .
Q. What experimental designs mitigate risks when toxicity data for this compound are incomplete?
- Precautionary Measures :
- In Vitro Screening : Prioritize Ames tests or cytotoxicity assays (e.g., MTT assay on HEK293 cells) .
- Containment : Use fume hoods for powder handling and avoid aerosol generation .
- Waste Management : Segregate hazardous waste and use certified disposal services to prevent environmental release .
Methodological Guidance Tables
Key Notes
- Avoid Reliance on Unverified Data : Discrepancies in physical properties (e.g., melting points) highlight the need for independent validation .
- Environmental Caution : Limited biodegradability data necessitate strict waste protocols .
- Structural Analogues : Insights from 2-methyl-6-(2-phenylethenyl)pyridine (SIB-1893) suggest neuropharmacological research potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
